(R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate
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Overview
Description
(R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate is an intriguing compound belonging to a class of organic chemicals with significant potential in medicinal chemistry. It features a highly functionalized backbone, making it valuable for research in various chemical and biological fields. The compound’s structure, defined by its chiral centers, allows for the exploration of stereochemistry in drug design and molecular interactions.
Mechanism of Action
Mode of Action
It’s worth noting that the compound is a derivative of l-glutamate , which is a key molecule in cellular metabolism. L-glutamate is known to play a crucial role in protein synthesis and as a neurotransmitter in the brain. The compound’s interaction with its targets could potentially lead to changes in these processes.
Biochemical Pathways
The compound is a derivative of L-glutamate, which is involved in numerous biochemical pathways. For instance, L-glutamate is a critical component in the synthesis of proteins. It also plays a role in the citric acid cycle, a crucial metabolic pathway that provides energy to cells . The compound’s effect on these pathways and their downstream effects would depend on its specific interactions with its targets.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate typically involves multistep organic reactions, starting from simpler precursors:
Step 1: Protection of amino and carboxyl groups in the starting material.
Step 2: Formation of the tert-butyl ester groups using tert-butanol in the presence of a strong acid catalyst.
Step 3: Introduction of the amino and oxopentanamido groups via amide bond formation, possibly through carbodiimide coupling agents.
Step 4: Chiral resolution to obtain the desired (R) and (S) stereoisomers.
Industrial Production Methods: Industrial production may involve:
Scale-up of the laboratory synthesis: Including continuous flow reactors to optimize reaction yields and purity.
Purification processes: Such as crystallization and chromatographic techniques to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Possible with strong oxidizing agents, affecting the amino group.
Reduction: Typically involving the carbonyl group, leading to alcohol derivatives.
Substitution: At the tert-butoxy group, which can be replaced under strong acidic or nucleophilic conditions.
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Strong acids like hydrochloric acid (HCl) or nucleophiles such as hydroxyl ions.
Major Products Formed: The reactions can lead to various derivatives:
Oxidation Products: Carboxylic acids and nitriles.
Reduction Products: Alcohols.
Substitution Products: Hydroxyl or other nucleophilic groups replacing the tert-butoxy moiety.
Scientific Research Applications
This compound serves numerous scientific research purposes:
Chemistry: As a stereochemical probe to study asymmetric synthesis and chiral catalysis.
Biology: In the design of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Potential therapeutic agent in drug discovery due to its biological activity.
Industry: Utilized in the development of polymers and novel materials.
Comparison with Similar Compounds
Uniqueness and Similar Compounds: (R)-di-tert-butyl 2-((S)-4-amino-5-tert-butoxy-5-oxopentanamido)pentanedioate stands out due to its unique combination of functional groups and chiral centers. Similar compounds may include:
(R)-tert-butyl 2-amino-3-(tert-butoxycarbonylamino)propanoate: Another compound with protective groups and amino functionalities.
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxopentanoate: Structurally related with variations in side chain length and functional groups.
That covers the major points. Anything else you’re curious about?
Properties
IUPAC Name |
ditert-butyl (2R)-2-[[(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O7/c1-20(2,3)29-17(26)13-11-15(19(28)31-22(7,8)9)24-16(25)12-10-14(23)18(27)30-21(4,5)6/h14-15H,10-13,23H2,1-9H3,(H,24,25)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBONZTYAIRBOLZ-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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